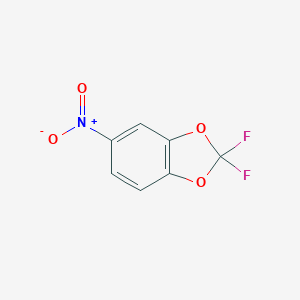

2,2-Difluoro-5-nitro-1,3-benzodioxole

説明

2,2-Difluoro-5-nitro-1,3-benzodioxole (CAS: 1645-96-1) is a fluorinated aromatic heterocyclic compound with the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol. It features a benzodioxole core substituted with two fluorine atoms at the 2-position and a nitro group at the 5-position. The compound is commercially available with a purity of ≥97% and is utilized as a key intermediate in pharmaceuticals, agrochemicals, and specialty materials due to its electron-withdrawing nitro group and fluorine-induced stability . Its boiling point is reported as 65–66°C at 2 mmHg, and it is classified under hazard statements H302-H312-H332 (harmful if swallowed, in contact with skin, or inhaled), necessitating precautions such as proper ventilation and protective equipment .

特性

IUPAC Name |

2,2-difluoro-5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLXTFDBDIYVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611523 | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-96-1 | |

| Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride . This reaction results in the substitution of chlorine atoms with fluorine atoms, forming the desired compound.

化学反応の分析

2,2-Difluoro-5-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 2,2-difluoro-5-nitro-1,3-benzodioxole is in the development of pharmaceutical compounds. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably:

- Cystic Fibrosis Treatment : Research indicates that derivatives of this compound can be utilized to enhance the efficacy of treatments for cystic fibrosis by targeting CFTR-mediated pathways .

- Antimicrobial Agents : The compound has been explored for its potential in synthesizing new antimicrobial agents. Its structural modifications can lead to compounds effective against a range of bacterial pathogens .

Agrochemical Applications

In agriculture, this compound is recognized for its role as an intermediate in the production of fungicides and herbicides. Its derivatives have shown effectiveness in controlling fungal diseases affecting crops:

- Fludioxonil : A notable derivative is fludioxonil, a broad-spectrum fungicide derived from this compound. It is particularly effective against various plant pathogens such as Fusarium spp. and Rhizoctonia solani .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Fludioxonil :

- Pharmacological Studies :

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Intermediate for APIs | Cystic fibrosis treatments |

| Antimicrobial agents | Various antibacterial agents | |

| Agrochemicals | Fungicides | Fludioxonil |

| Herbicides | Other crop protection agents |

作用機序

The mechanism of action of 2,2-Difluoro-5-nitro-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can participate in redox reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Table 1: Key Structural Analogues of 2,2-Difluoro-1,3-benzodioxole Derivatives

Functional and Reactivity Comparisons

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Group (Target Compound) : The nitro group at the 5-position strongly deactivates the aromatic ring, making the compound less reactive toward electrophilic substitution but more amenable to nucleophilic aromatic substitution (e.g., reduction to amines) . This property is exploited in synthesizing bioactive molecules, such as insecticidal acetamide derivatives .

- Amino Group (4-Amino-2,2-difluoro-1,3-benzodioxole): The -NH₂ group is electron-donating, increasing ring reactivity for further functionalization. It serves as a precursor for dyes and pharmaceutical intermediates but poses higher risks of skin sensitization .

- Bromo Group (5-Bromo-2,2-difluoro-1,3-benzodioxole) : Bromine enhances molecular weight (277.01 g/mol) and enables cross-coupling reactions (e.g., Suzuki-Miyaura), though it may introduce handling challenges due to halogen toxicity .

Fluorination Impact

- The 2,2-difluoro motif in all analogs enhances metabolic stability and lipophilicity, critical for agrochemical bioavailability. For example, fludioxonil (a fungicide) shares this core, underscoring its importance in pest control .

生物活性

2,2-Difluoro-5-nitro-1,3-benzodioxole (DFNBD) is a chemical compound with the molecular formula CHFNO and a molecular weight of 203.10 g/mol. Its unique structural properties, including the presence of nitro and difluoro substituents, have attracted significant attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry.

DFNBD is characterized by its dioxole ring structure, which contributes to its reactivity and biological interactions. The compound is sparingly soluble in water (0.31 g/L at 25°C), which influences its bioavailability and interaction with biological systems.

The biological activity of DFNBD primarily involves its interaction with specific enzymes and receptors. The nitro group can undergo reduction to form an amino group under certain conditions, potentially altering its reactivity and biological effects. The difluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins .

Enzyme Inhibition

DFNBD has been studied for its potential as an enzyme inhibitor. The hydrazine group in related compounds allows for covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. This mechanism is crucial in drug design, particularly for targeting enzymes involved in disease pathways.

Antimicrobial Activity

Research has indicated that DFNBD exhibits antimicrobial properties. In a study evaluating various fluorinated compounds, DFNBD showed significant inhibitory effects against different bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

DFNBD has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study conducted on DFNBD's effect on cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This inhibition was quantified using kinetic assays, showing a significant decrease in enzyme activity at micromolar concentrations. The results suggest potential applications in pharmacology where modulation of drug metabolism is desired.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus demonstrated that DFNBD inhibited bacterial growth at concentrations as low as 50 µg/mL. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | Lacks nitro group | Lower reactivity compared to DFNBD |

| This compound | Contains nitro group | Significant enzyme inhibition |

| 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile | Contains cyano group | Different reactivity profile |

Future Directions

Future research on DFNBD should focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) characteristics to assess its therapeutic potential.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the key synthetic routes for 2,2-difluoro-5-nitro-1,3-benzodioxole, and how are intermediates characterized?

A common approach involves halogen exchange reactions starting from chlorinated precursors. For example, 2,2-dichloro-5-methyl-1,3-benzodioxole can undergo fluorination using triethylamine tris(hydrogen fluoride) under nitrogen at room temperature, yielding 2,2-difluoro derivatives (85% yield). Subsequent bromination or nitration introduces functional groups at the 5-position . Characterization typically employs (e.g., δ 6.70–7.40 ppm for aromatic protons) and distillation (b.p. 60–62°C at 1,600 Pa) to confirm purity and structure .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

- Spectroscopy : and resolve aromatic and fluorinated regions, while FT-IR identifies nitro (∼1,520 cm) and dioxole (∼1,178 cm) groups .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M] at m/z 203.10 for CHFNO) .

- Chromatography : TLC (ethyl acetate/hexane, 1:20) monitors reaction progress, and flash chromatography purifies intermediates .

Q. What safety protocols are recommended for handling this compound?

Hazard statements include H315-H319-H335 (skin/eye irritation, respiratory irritation). Use PPE (gloves, goggles), work under fume hoods, and avoid inhalation. Store under inert gas (N/Ar) at 2–8°C .

Advanced Research Questions

Q. How can this compound be applied in medicinal chemistry or imaging agent development?

This compound serves as a precursor for PET radiotracers. For example, carbon-11-labeled derivatives (e.g., difluoro-dioxolo-benzoimidazol-benzamides) target CK1δ/ε kinases for cancer imaging. The nitro group facilitates reduction to amines, enabling conjugation with bioactive scaffolds .

Q. What challenges arise in optimizing fluorination reactions, and how can they be mitigated?

Challenge : Low yields due to incomplete halogen exchange or side reactions. Solution :

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The nitro group is a strong electron-withdrawing moiety, activating the 5-position for nucleophilic aromatic substitution (e.g., with amines or thiols). However, steric hindrance from the dioxole ring may require elevated temperatures or microwave-assisted synthesis .

Contradictions and Resolutions

- Discrepancy in Yields : Fluorination of dichloro precursors in yields 85%, while analogous reactions may vary due to moisture sensitivity. Strict anhydrous conditions improve reproducibility .

- Biological Activity : While highlights kinase inhibition, conflicting results may arise from substituent positioning. Computational modeling (e.g., DFT) predicts optimal binding conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。